N-(4-methoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-18-13-11-17(12-14-18)25-24(28)23-22(19-9-5-6-10-20(19)30-23)26-21(27)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDWRXWJJZFSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using methoxyphenyl halides.
Attachment of Phenylacetamido Group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide may have various scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the methoxyphenyl and phenylacetamido groups suggests potential interactions with hydrophobic pockets or active sites in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with analogous molecules, focusing on structural features, synthetic routes, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Hydroxamic acid derivatives (e.g., compound 11) exhibit distinct metal-chelating properties, unlike the target compound’s carboxamide groups, which favor hydrogen bonding .
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound contrasts with the 4-bromophenyl group in compound 3. Lipophilicity: The 2-phenylacetamido group at position 3 increases lipophilicity compared to simpler acetamides, suggesting better membrane permeability .
Synthetic Routes: Suzuki-Miyaura coupling (used for compound 3) could theoretically adapt to synthesize the target compound’s aryl groups, though direct evidence is lacking .
The benzofuran scaffold in compound 3 has been linked to antiviral and anticancer properties, implying possible shared mechanisms for the target compound .
Biological Activity
N-(4-methoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound belongs to a class of benzofuran derivatives, characterized by the presence of a benzofuran ring, a methoxy group, and an amide linkage. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O4 |
| IUPAC Name | This compound |
| Molecular Weight | 396.42 g/mol |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, studies on similar compounds have shown their ability to downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced metastatic potential in hepatocellular carcinoma (HCC) cell lines .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is crucial for developing treatments for chronic inflammatory diseases.
- Antimicrobial Properties : Some benzofuran derivatives have demonstrated antimicrobial effects against various bacterial strains, suggesting potential applications in treating infectious diseases.
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).
- Gene Regulation : It may affect gene expression related to cell cycle regulation and apoptosis through interactions with transcription factors.
- Cell Signaling Pathways : The compound could influence key signaling pathways like the PI3K/AKT pathway, which is often implicated in cancer cell survival and proliferation.
Case Studies
- Hepatocellular Carcinoma (HCC) : A study on related benzofuran compounds indicated significant inhibition of Huh7 cells (a human HCC cell line) at concentrations above 5 μM, with an IC50 value of approximately 38.15 μM after 48 hours. The compound was found to suppress migration and invasion by downregulating integrin α7 and MMP-9 expressions .
- Inflammatory Models : In vitro assays have demonstrated that similar compounds can reduce the secretion of pro-inflammatory cytokines in macrophages, suggesting their potential use in managing inflammatory diseases.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide, and how can multi-step yields be optimized?
The synthesis typically involves a multi-step process, including benzofuran-2-carboxylic acid derivatization, C–H arylation, and transamidation reactions. For example, Pd-catalyzed cross-coupling can introduce the 2-phenylacetamido group at the benzofuran C3 position, while microwave-assisted synthesis may enhance reaction efficiency. Yield optimization can be achieved via solvent selection (e.g., DMF for solubility) and catalyst screening (e.g., Pd(PPh₃)₄ for arylations) . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, benzofuran aromatic signals at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally analogous benzofuran carboxamides .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₄H₂₀N₂O₄: 400.1423; observed: 400.1425) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
SAR studies often focus on:
- Methoxyphenyl substitution : Electron-donating groups (e.g., -OCH₃) improve metabolic stability but may reduce target binding affinity. Comparative studies with halogenated analogs (e.g., 4-Cl-phenyl) can reveal electronic effects .
- Benzofuran core modifications : Introducing electron-withdrawing groups at C5/C6 positions alters π-π stacking interactions with biological targets, as seen in adenosine receptor antagonists .
- Amide linker optimization : Replacing 2-phenylacetamido with bulkier groups (e.g., piperazinyl) may enhance selectivity for kinase targets .
Q. What experimental strategies address discrepancies in reported biological activity across studies?
Contradictions may arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times. Standardizing protocols (e.g., ATP concentration in kinase assays) reduces variability .
- Compound purity : HPLC purity thresholds (>95%) and residual solvent analysis (e.g., DMSO in stock solutions) are critical .
- Metabolic stability : Species-specific cytochrome P450 metabolism (e.g., murine vs. human liver microsomes) can explain divergent in vivo results .
Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like kinases or GPCRs. Key steps include:
- Protein preparation : Energy minimization of crystal structures (e.g., PDB ID 4U5 for adenosine A2B receptor) .
- Ligand parametrization : Assigning partial charges to the carboxamide and methoxyphenyl groups using AM1-BCC methods .
- Binding free energy calculations : MM/GBSA analysis identifies critical residues (e.g., hydrophobic interactions with Phe168 in kinase targets) .
Methodological Challenges
Q. What strategies mitigate degradation during long-term storage of this compound?
- Storage conditions : Lyophilized powder stored at -20°C under argon minimizes hydrolysis of the amide bond .
- Stability assays : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation products (e.g., free benzofuran-2-carboxylic acid) .
Q. How can in vitro ADME profiles be optimized for preclinical development?
- Permeability : Caco-2 cell assays assess intestinal absorption; logP values >3 may indicate poor solubility, necessitating prodrug strategies (e.g., phosphate esters) .
- CYP inhibition : Screening against CYP3A4 and CYP2D6 identifies metabolic liabilities. Fluorine substitution at the phenylacetamido group reduces CYP2C9 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
